molecular formula C16H9F4N3S B3012392 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 478048-09-8

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No.: B3012392
CAS No.: 478048-09-8
M. Wt: 351.32
InChI Key: PWZCWSCZEXZRHG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a trifluoromethyl group at position 6, a phenyl group at position 3, and a 4-fluorophenylsulfanyl moiety at position 5. The trifluoromethyl and fluorophenyl groups confer electron-withdrawing properties, enhancing stability and influencing reactivity in synthetic or biological contexts.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCWSCZEXZRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of suitable catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Sulfide Linkage: The sulfide linkage can be formed through thiolation reactions using thiolating agents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the sulfide linkage may play a role in its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Molecular Formula MW Key Substituents Purity/Notes Reference
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide Not explicitly provided 4-Fluorophenylsulfanyl, phenyl, trifluoromethyl
4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide C₁₆H₉ClF₃N₃S 367.78 4-Chlorophenylsulfanyl instead of 4-fluorophenylsulfanyl >90% purity; building block
3-(Trifluoromethyl)benzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide 3-(Trifluoromethyl)benzylsulfanyl, two trifluoromethyl groups Supplier: Key Organics
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate Ethyl carboxylate at position 6, 4-methylphenyl at position 3 Parchem Chemicals product
3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole Triazole core, chloro/fluorophenyl hybrid substituents Antimicrobial activity studied
Key Observations:
  • Halogen Substitutions : Replacing the 4-fluorophenyl group with 4-chlorophenyl (as in CAS 383148-38-7) increases molecular weight by ~10 Da and may enhance lipophilicity due to chlorine’s larger atomic radius and polarizability .
  • Functional Group Diversity : Ethyl carboxylate substitution (CAS 338965-81-4) introduces polarity, likely altering solubility and reactivity compared to sulfide-linked derivatives .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 6 stabilizes the triazine ring via inductive effects, reducing electron density and enhancing resistance to nucleophilic attack. Fluorine and chlorine substituents further modulate electronic properties, with fluorine’s higher electronegativity offering stronger inductive withdrawal .
  • Bulkier substituents (e.g., benzyl vs. phenyl) may sterically hinder such interactions .

Biological Activity

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a fluorinated triazine derivative with significant potential in various biological applications. This compound features a unique combination of functional groups that contribute to its biological activity, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for further research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C15H12F4N3S\text{C}_{15}\text{H}_{12}\text{F}_4\text{N}_3\text{S}

Key Structural Features:

  • Triazine Ring : Provides a stable framework for biological interactions.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl Group : Increases metabolic stability and may improve binding affinity to biological targets.
  • Sulfide Linkage : Plays a role in the reactivity and stability of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of triazine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

Organism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

Cell Line IC50 (µM)
MCF-710.5
Hek29315.2

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

The biological activity of this compound is believed to be mediated through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group likely enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.

Enzyme Inhibition Studies

In vitro studies have shown that the compound can inhibit key enzymes involved in cancer progression and inflammation:

Enzyme IC50 (µM)
Cholinesterase12.3
COX-28.7

These findings suggest potential applications in treating conditions like cancer and inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazine derivatives highlighted the superior antimicrobial properties of compounds similar to this compound against resistant bacterial strains.
  • Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups, indicating its potential as a chemotherapeutic agent.

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